molecular formula C6H12O2S2 B14364314 Methyl [(propan-2-yl)disulfanyl]acetate CAS No. 91313-59-6

Methyl [(propan-2-yl)disulfanyl]acetate

Cat. No.: B14364314
CAS No.: 91313-59-6
M. Wt: 180.3 g/mol
InChI Key: INRDRMCPWXCFJX-UHFFFAOYSA-N
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Description

Methyl [(propan-2-yl)disulfanyl]acetate is a sulfur-containing organic compound characterized by a methyl acetate backbone substituted with a propan-2-yl disulfanyl (-S-S-) group. Its molecular formula is C₆H₁₀O₂S₂, with a molecular weight of 194.27 g/mol. The disulfide bond (-S-S-) imparts unique redox reactivity, making it valuable in synthetic chemistry for dynamic covalent bonding or as a protecting group in organic synthesis .

Properties

CAS No.

91313-59-6

Molecular Formula

C6H12O2S2

Molecular Weight

180.3 g/mol

IUPAC Name

methyl 2-(propan-2-yldisulfanyl)acetate

InChI

InChI=1S/C6H12O2S2/c1-5(2)10-9-4-6(7)8-3/h5H,4H2,1-3H3

InChI Key

INRDRMCPWXCFJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)SSCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis from Methyl Acetate and Propan-2-yl Disulfide:

      Reactants: Methyl acetate and propan-2-yl disulfide.

      Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

      Procedure: Methyl acetate is reacted with propan-2-yl disulfide under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane.

  • Industrial Production Methods:

      Large-scale Synthesis: Industrial production may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Hydrogen peroxide or other oxidizing agents.

      Conditions: Mild to moderate temperatures.

      Products: Oxidation of the disulfide bond can lead to the formation of sulfoxides or sulfones.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Typically carried out at low temperatures.

      Products: Reduction of the ester group can yield the corresponding alcohol.

  • Substitution:

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: The reaction can be carried out under basic or acidic conditions depending on the nucleophile.

      Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl [(propan-2-yl)disulfanyl]acetate is used as a building block in the synthesis of more complex molecules. Its disulfide bond can be cleaved and reformed, making it useful in the construction of cyclic compounds and polymers.

Biology:

    Biochemical Studies: The compound can be used to study disulfide bond formation and cleavage in proteins and peptides. It serves as a model compound for understanding redox processes in biological systems.

Medicine:

    Drug Development: Due to its unique chemical properties, this compound is investigated for its potential as a prodrug. The disulfide bond can be cleaved in vivo to release active pharmaceutical ingredients.

Industry:

    Materials Science: The compound is explored for its use in the development of new materials with specific properties such as elasticity, conductivity, and biocompatibility.

Mechanism of Action

Mechanism:

    Disulfide Bond Cleavage: The disulfide bond in methyl [(propan-2-yl)disulfanyl]acetate can undergo cleavage through reduction or nucleophilic attack. This cleavage is crucial for its reactivity and applications.

    Molecular Targets and Pathways: In biological systems, the compound can interact with thiol-containing proteins and enzymes, leading to the formation of mixed disulfides. This interaction can modulate the activity of these biomolecules and influence cellular redox states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Methyl [(propan-2-yl)disulfanyl]acetate C₆H₁₀O₂S₂ 194.27 Disulfide (-S-S-), Ester Redox-active, air-sensitive
Methyl 2-[(4-fluorophenyl)sulfonyl-propan-2-ylamino]acetate C₁₂H₁₆FNO₄S 289.32 Sulfonamide (-SO₂-N-), Ester Enhanced stability, polar
Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate C₁₃H₁₄O₄S 266.32 Sulfinyl (-SO-), Benzofuran Planar aromatic system, π-π stacking
Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenylpyridinyl]acetate C₁₈H₁₇N₂O₃S 341.40 Thioether (-S-), Cyano, Pyridinone Heterocyclic scaffold, versatile reactivity
Key Observations :
  • Disulfide vs. Sulfonamide/Sulfinyl : The disulfide group in the target compound is more redox-active than sulfonamides or sulfinyl groups, enabling applications in reversible chemistry. However, sulfonamides (e.g., ) exhibit higher hydrolytic stability and polarity, making them preferable in drug design .
  • Aromatic Systems : Compounds like incorporate benzofuran rings, enabling π-π stacking interactions for crystal engineering, unlike the aliphatic disulfide in the target compound .
  • Heterocyclic Derivatives: Thioether-containing pyridinones (e.g., ) offer diverse reactivity for pharmacophore development but lack the dynamic bonding properties of disulfides .
Comparison :

Disulfide synthesis (target compound) requires mild oxidative coupling, whereas sulfinyl/sulfonamide derivatives involve oxidation or sulfonylation steps. The choice of method depends on the desired functional group stability and application .

Physicochemical Properties

  • Solubility : The disulfide-containing target compound is likely lipophilic due to its aliphatic chain, whereas sulfonamides (e.g., ) and sulfinyl derivatives (e.g., ) exhibit higher polarity, enhancing aqueous solubility .
  • Stability : Disulfides are prone to oxidation under ambient conditions, forming sulfoxides or sulfones. In contrast, sulfonamides and sulfinyl groups are more stable, making them suitable for long-term storage .

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